molecular formula C11H9BrF6OS B14070259 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

Katalognummer: B14070259
Molekulargewicht: 383.15 g/mol
InChI-Schlüssel: KVGXUEOVFZOPIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C11H9BrF6OS. This compound is characterized by the presence of bromopropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has substituents in the desired positions.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under specific conditions.

    Thioether Formation: The trifluoromethylthio group is added through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The trifluoromethoxy and trifluoromethylthio groups can participate in coupling reactions, forming complex molecules.

Common reagents used in these reactions include N-bromosuccinimide, trifluoromethyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites, while the trifluoromethoxy and trifluoromethylthio groups can influence the compound’s electronic properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene include:

    1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene: Differing in the position of substituents on the benzene ring.

    1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene: Featuring an ethoxy group instead of a trifluoromethylthio group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C11H9BrF6OS

Molekulargewicht

383.15 g/mol

IUPAC-Name

2-(3-bromopropyl)-1-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-5-1-2-7-6-8(20-11(16,17)18)3-4-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2

InChI-Schlüssel

KVGXUEOVFZOPIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCCBr)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.